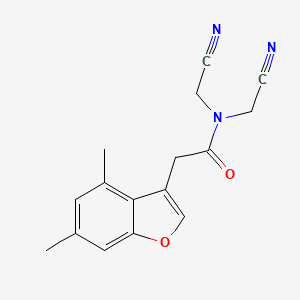![molecular formula C22H21FN2O3S B3610970 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(3-fluorophenyl)-4-methylbenzamide](/img/structure/B3610970.png)
3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(3-fluorophenyl)-4-methylbenzamide
説明
3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(3-fluorophenyl)-4-methylbenzamide, also known as DAS181, is a small molecule drug that has shown great potential in the treatment of respiratory viral infections. It has been developed by Ansun BioPharma and is currently in clinical trials.
作用機序
3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(3-fluorophenyl)-4-methylbenzamide acts by cleaving sialic acid residues on the surface of host cells, which are necessary for viral attachment and entry. This prevents the virus from infecting the host cells and replicating, thereby reducing the viral load and limiting the spread of infection.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in animal studies and clinical trials. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. This compound is primarily eliminated through renal excretion.
実験室実験の利点と制限
One of the major advantages of 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(3-fluorophenyl)-4-methylbenzamide is its broad-spectrum activity against a wide range of viral strains. In addition, it has a low risk of inducing viral resistance. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(3-fluorophenyl)-4-methylbenzamide. One area of interest is the use of this compound in combination with other antiviral medications to enhance its efficacy. Another potential application is the use of this compound as a prophylactic treatment to prevent viral infections in high-risk populations, such as healthcare workers. Additionally, further research is needed to determine the optimal dosing and administration strategies for this compound in clinical settings.
科学的研究の応用
3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(3-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential use in the treatment of respiratory viral infections, including influenza, parainfluenza, and respiratory syncytial virus (RSV). It has been shown to be effective against a wide range of viral strains, including those that are resistant to current antiviral medications. In addition, this compound has been shown to have a low risk of inducing viral resistance.
特性
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfamoyl]-N-(3-fluorophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-14-7-10-20(16(3)11-14)25-29(27,28)21-12-17(9-8-15(21)2)22(26)24-19-6-4-5-18(23)13-19/h4-13,25H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXRQNZDGXKTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-1,3-benzodioxol-5-yl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3610902.png)
![N-(3-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3610907.png)

![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3610940.png)
![1-(3-nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3610944.png)
![3-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3610949.png)
![methyl 2-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B3610955.png)
![1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine](/img/structure/B3610961.png)
![4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide](/img/structure/B3610966.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3610973.png)


![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3610991.png)